2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction.
Formation of the indenone structure: This step involves a series of cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
- 1-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
The uniqueness of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H27NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-8,13-14,20,23,26H,9-12,15H2,1-2H3 |
InChI Key |
CCNWYZVPJNRXDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(C3=CCN(CC3)CC4=CC=CC=C4)O)OC |
Origin of Product |
United States |
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